
1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オール
説明
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬における薬理学的意義
1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールなどのピペリジン誘導体は、製薬業界において極めて重要です。 これらの化合物は、20種類以上の医薬品クラスに存在し、構造的多様性と生物活性により創薬において重要な役割を果たしています 。この化合物の構造は、さまざまな生物学的標的との相互作用を可能にするため、新しい医薬品開発のための貴重な足場となります。
抗がん剤としての応用
ピペリジン核は、しばしば抗がん作用を持つ化合物に見られます。 研究によると、ピペリジンの誘導体は、癌細胞の増殖を阻害する可能性があり、化学療法薬の合成に使用される可能性があります 。1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールのクロロ基とヒドロキシベンジル基は、これらの特性を強化する可能性があり、新規の抗がん剤につながる可能性があります。
神経保護とアルツハイマー病に対する可能性
ピペリジン誘導体は、神経保護剤として、およびアルツハイマー病などの神経変性疾患の治療において有望であることが示されています。 この化合物は、血液脳関門を通過する能力と、神経受容体や酵素との潜在的な相互作用により、認知障害を標的とする薬剤開発の候補となります .
鎮痛と抗炎症作用
ピペリジン部分を有する化合物は、鎮痛と抗炎症作用のために使用されてきました。 1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールの構造的特徴から、疼痛を緩和し、炎症を軽減する可能性があり、さまざまな慢性疾患の治療に貢献する可能性があります .
抗菌と抗真菌効果
ピペリジン環系は、抗菌と抗真菌作用に関連付けられています。 1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールなどの誘導体は、さまざまな細菌や真菌株に対して合成および試験することができ、新しい抗生物質と抗真菌剤を開発することができます .
心臓血管薬開発
ピペリジン誘導体は、抗高血圧剤として作用するなど、心臓血管作用を示すことが知られています。 1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールのユニークな構造は、血圧やその他の心臓血管疾患を管理できる薬剤を開発するための新しい経路を提供する可能性があります .
抗ウイルスと抗マラリア研究
ピペリジン誘導体の研究は、抗ウイルスと抗マラリア薬の開発において潜在的な可能性を示しています。 対象となる化合物は、ウイルスやマラリア原虫に対する有効性について調査することができ、世界的な健康イニシアチブに貢献します .
化学合成と有機化学
有機化学では、ピペリジン誘導体は、複雑な分子を合成するためのビルディングブロックとして使用されています。 1-(5-クロロ-2-ヒドロキシベンジル)ピペリジン-3-オールの特定の官能基は、さまざまな分野で潜在的な用途を持つ多様な有機化合物を構築するための貴重な試薬となっています .
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects . They also target enzymes like cholinesterase and beta secretase .
Biochemical Pathways
Result of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects .
生化学分析
Biochemical Properties
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, exhibiting dual cholinesterase inhibition . This interaction is crucial in the context of neuropharmacology, where cholinesterase inhibitors are used to manage conditions like Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the beta secretase enzyme, which plays a role in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting this enzyme, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol can potentially reduce the formation of amyloid plaques, thereby influencing cellular processes related to neurodegeneration.
Molecular Mechanism
At the molecular level, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as cholinesterase and beta secretase . The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced amyloid plaque formation . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-3-4-12(16)9(6-10)7-14-5-1-2-11(15)8-14/h3-4,6,11,15-16H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWOVTMLVYKQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)

![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)


![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
